(R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-4-hydroxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZYMNGKDOSJB-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

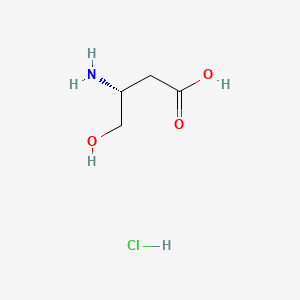

Canonical SMILES |

C(C(CO)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855756 |

Source

|

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196950-52-4, 1245645-62-8 |

Source

|

| Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196950524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VYM1G0Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride basic properties

An In-Depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Introduction

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride is a beta-amino acid derivative of significant interest in the fields of neuroscience and pharmaceutical development. As a chiral molecule, its specific stereochemistry—the (R) configuration—is critical to its biological activity and interactions within complex physiological systems.[1] This compound serves as a valuable tool for researchers studying neurotransmitter systems and as a potential building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, biological relevance, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

The basic properties of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride dictate its behavior in experimental settings, from solubility in biological buffers to its stability in storage. The molecule's structure features a carboxylic acid, an amino group, and a hydroxyl group, which contribute to its moderate hydrophilicity and reactivity.[1]

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid;hydrochloride | [2] |

| Synonyms | L-beta-Homoserine HCl | [3] |

| Molecular Formula | C₄H₁₀ClNO₃ | |

| Molecular Weight | 155.58 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 156°C | [4] |

| Solubility | Soluble in water | [1] |

| LogP | 0.283 | [1] |

| Polar Surface Area | 83.6 Ų |

The positive LogP value indicates a degree of hydrophilicity, making it suitable for aqueous solutions used in many biological assays.[1] Its salt form as a hydrochloride enhances its stability and solubility in water.

Synthesis and Stereochemical Control

The biological function of this molecule is intrinsically linked to its stereochemistry. Therefore, stereoselective synthesis is paramount to obtain the desired (R) enantiomer with high purity. Various synthetic routes have been developed, often employing chiral precursors to ensure the correct spatial arrangement of the amino and hydroxyl groups.[1]

One effective method involves starting from (2S,4R)-4-hydroxyproline esters, which are readily available chiral building blocks. This multi-step synthesis leverages the inherent chirality of the starting material to produce the target compound with high enantiomeric excess.[5]

Representative Synthetic Workflow

Caption: Synthesis pathway from a hydroxyproline ester.

Experimental Protocol: Synthesis from (2S,4R)-4-Hydroxyproline Ester Hydrochloride

This protocol is adapted from established methodologies for synthesizing (R)-4-amino-3-hydroxybutyric acid and its derivatives.[5]

-

Preparation of the Pyrroline Ester (Intermediate C):

-

Dissolve (2S,4R)-4-hydroxyproline ester hydrochloride in a water-free solvent like THF.

-

Treat the solution sequentially with an alkali metal alkoxide (e.g., sodium methoxide), t-butyl hypochlorite, and finally triethylamine. The causality here is to first deprotonate the starting material, then perform an N-chlorination, followed by a base-induced elimination to form the pyrroline ring. This sequence is crucial for achieving the desired intermediate without side reactions.

-

-

Formation of the Pyrrolidone (Intermediate E):

-

The crude pyrroline ester is dissolved in an alkali metal hydroxide solution (e.g., NaOH).

-

Hydrogen peroxide is added carefully to the solution. This step facilitates the oxidative cleavage and rearrangement necessary to form the more stable lactam (pyrrolidone) structure.

-

The reaction mixture is then acidified with a mineral acid.

-

-

Hydrolysis to the Final Product (Compound G):

-

The isolated (R)-4-hydroxy-2-pyrrolidone is subjected to strong acid hydrolysis by refluxing with hydrochloric acid. This step breaks the amide bond within the lactam ring.

-

Upon completion, the solution is concentrated, and the final product, (R)-3-Amino-4-hydroxybutanoic acid hydrochloride, is crystallized, purified, and dried. This self-validating protocol yields the target compound where successful crystallization is an initial indicator of reaction success, pending further analytical confirmation.

-

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-step analytical workflow ensures that the material is suitable for high-stakes research and development applications.

Sources

- 1. Buy (R)-3-Amino-4-hydroxybutanoic acid hydrochloride (EVT-1491069) | 196950-52-4 [evitachem.com]

- 2. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | C4H10ClNO3 | CID 52987833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-hydroxybutyric Acid [drugfuture.com]

- 5. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]

(R)-GABOB mechanism of action in the central nervous system

An In-Depth Technical Guide to the CNS Mechanism of Action of (R)-4-Amino-3-hydroxybutanoic Acid ((R)-GABOB)

Introduction

(R)-4-amino-3-hydroxybutanoic acid, commonly known as (R)-GABOB, is an endogenous stereoisomer of γ-amino-β-hydroxybutyric acid, a metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), γ-aminobutyric acid (GABA).[1][2] As a neuromodulator, (R)-GABOB exhibits significant biological activity, notably possessing anticonvulsant properties.[3][4][5] Crucially, the pharmacological effects are stereoselective, with the (R)-enantiomer demonstrating greater biological potency than its (S)-counterpart.[1]

The mechanism of action of (R)-GABOB is multifaceted, stemming from its ability to interact as an agonist with all three major classes of GABA receptors: the ionotropic GABA_A and GABA_A-ρ (formerly GABA_C) receptors, and the metabotropic GABA_B receptors.[1][4][6] This guide provides a detailed technical exploration of these interactions, the resultant downstream signaling cascades, and the established experimental methodologies used to elucidate this mechanism. By synthesizing data from receptor binding assays, electrophysiology, and molecular biology, we present a comprehensive overview for researchers, scientists, and drug development professionals.

Section 1: Interaction with Ionotropic GABA Receptors (GABA_A and GABA_A-ρ)

Ionotropic GABA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. Upon agonist binding, they undergo a conformational change that opens an integral channel permeable to chloride ions (Cl⁻).[7][8] The resulting influx of Cl⁻ leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.[9]

The GABA_A Receptor Family

GABA_A receptors are pentameric structures assembled from a diverse family of subunits (e.g., α, β, γ).[8] This heterogeneity gives rise to a wide array of receptor subtypes with distinct pharmacological properties and distributions throughout the CNS. They are the targets for many clinically important drugs, including benzodiazepines and barbiturates.[8][9]

(R)-GABOB functions as an agonist at GABA_A receptors.[2][4] However, studies comparing the stereoisomers have shown that the (S)-enantiomer possesses a higher affinity for GABA_A receptor binding sites.[1][10] The primary action of (R)-GABOB at these receptors is to contribute to the overall inhibitory tone in the CNS by directly gating Cl⁻ channels.

The GABA_A-ρ (GABA_C) Receptor: A Site of Potent (R)-GABOB Action

Initially classified as GABA_C receptors, GABA_A-ρ receptors are a unique subset of ionotropic GABA receptors composed of ρ subunits. They can form homomeric or heteromeric pentamers and are distinguished by their insensitivity to classic GABA_A modulators like benzodiazepines and antagonists like bicuculline.[6] Functionally, they produce a slower, more sustained current compared to most GABA_A receptors.[6]

(R)-GABOB is a potent full agonist at GABA_A-ρ receptors, exhibiting greater potency than its (S)-isomer at this site.[1] This enantioselective action points to a specific and crucial interaction between the (R)-configuration and the receptor's binding pocket.

Probing the Binding Interaction: The Role of Threonine 244

The causality behind the enantioselective action of GABOB was investigated through a combination of computational modeling and experimental validation. Homology modeling of the GABA_A-ρ1 receptor suggested a potential hydrogen bond interaction between the hydroxyl group of GABOB and the threonine 244 (T244) residue located on loop C of the ligand-binding site.[1][11]

To test this hypothesis, site-directed mutagenesis was employed to substitute threonine with serine (T244S), which has a shorter side-chain hydroxyl group. This single amino acid change dramatically altered the pharmacology of the GABOB enantiomers.[1] At the mutant ρ1T244S receptor, (R)-GABOB was converted from a full agonist to a very weak partial agonist, while (S)-GABOB was switched from a full agonist to a competitive antagonist.[1][11] This finding provides strong evidence that the hydroxyl group of T244 is a key determinant in the agonistic activity of both enantiomers and that the specific orientation of the hydroxyl group in (R)-GABOB is critical for efficient receptor gating.

Table 1: Pharmacological Properties of GABOB Enantiomers at Wild-Type and Mutant GABA_A-ρ1 Receptors

| Compound | Receptor | Activity | EC₅₀ / K_B (μM) |

|---|---|---|---|

| (R)-(-)-GABOB | ρ₁ Wild-Type | Full Agonist | 19[1] |

| ρ₁ T244S | Weak Partial Agonist | >1000 ¹[1] | |

| (S)-(+)-GABOB | ρ₁ Wild-Type | Full Agonist | 45[1] |

| ρ₁ T244S | Competitive Antagonist | K_B = 204[1] |

¹ At 1 mM, (R)-(-)-GABOB activates only 26% of the current produced by a saturating GABA concentration.[1]

Section 2: Interaction with Metabotropic GABA_B Receptors

The GABA_B Receptor and its Signaling Cascade

GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.[7] They are obligate heterodimers, composed of GABAB1 and GABAB2 subunits, which are both required for functional receptor trafficking and signaling.[12] (R)-GABOB is a more potent agonist at GABA_B receptors than the (S)-isomer.[1][10]

Upon agonist binding to the GABAB1 subunit, a conformational change is transmitted to the GABAB2 subunit, which recruits and activates pertussis toxin-sensitive Gαi/o proteins.[7] This activation initiates several downstream signaling pathways that collectively reduce neuronal excitability.

Key Downstream Effector Pathways

The dissociation of the G-protein into its Gα and Gβγ subunits triggers three primary effector pathways:

-

Inhibition of Adenylyl Cyclase: The GTP-bound Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][12]

-

Activation of GIRK Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane.[7] This causes an efflux of K⁺ ions, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).

-

Inhibition of Voltage-Gated Calcium Channels: At presynaptic terminals, the Gβγ subunit binds to and inhibits voltage-gated Ca²⁺ (CaV) channels.[7] This reduction in Ca²⁺ influx inhibits the fusion of synaptic vesicles with the membrane, thereby suppressing the release of neurotransmitters (including GABA itself and glutamate).

Section 3: Experimental Protocols for Characterizing (R)-GABOB-Receptor Interactions

Rationale for Protocol Selection

To comprehensively define a compound's mechanism of action, it is essential to quantify both its physical interaction with the target (binding affinity) and the functional consequence of that interaction (receptor activation and downstream cellular response). For (R)-GABOB, competitive radioligand binding assays are ideal for determining its affinity for GABA receptors, while electrophysiological techniques like the two-electrode voltage clamp are the gold standard for measuring the functional output—ion channel gating and current flow.

Protocol 1: Competitive Radioligand Binding Assay for GABA_B Receptors

This protocol describes a method to determine the binding affinity (IC₅₀) of (R)-GABOB for GABA_B receptors in rat brain membranes by measuring its ability to displace a radiolabeled ligand.[13][14]

Step-by-Step Methodology:

-

Tissue Preparation:

-

Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes (P2 fraction).

-

Resuspend the pellet in buffer and repeat the centrifugation step. For GABA_B assays, the tissue can be frozen and thawed to increase ligand affinity.[14]

-

Finally, resuspend the pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Binding Assay:

-

In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of a GABA_B specific radioligand (e.g., [³H]GABA or [³H]-baclofen), and assay buffer containing 2.5 mM CaCl₂ (a required cofactor for GABA_B binding).[14]

-

For Total Binding , no competitor is added.

-

For Non-specific Binding , a saturating concentration of an unlabeled GABA_B agonist (e.g., 100 μM (-)-baclofen) is added.

-

For Competition Binding , varying concentrations of (R)-GABOB are added.

-

-

Incubation:

-

Incubate the tubes for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.

-

-

Separation:

-

Rapidly terminate the binding reaction by centrifugation (e.g., 15,000 x g for 5 minutes) to separate the membrane-bound radioligand from the unbound radioligand in the supernatant.

-

Aspirate the supernatant and quickly wash the pellet with ice-cold buffer to remove residual unbound ligand.

-

-

Quantification:

-

Solubilize the pellet and measure the radioactivity using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (R)-GABOB.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of (R)-GABOB that displaces 50% of the specific binding of the radioligand.

-

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol details the functional characterization of (R)-GABOB's effect on specific GABA receptor subtypes expressed heterologously in Xenopus laevis oocytes.[11][15]

Step-by-Step Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from an anesthetized female Xenopus laevis frog.

-

Treat the oocytes with collagenase to defolliculate (remove surrounding epithelial layers).

-

Manually select healthy, stage V-VI oocytes for injection.

-

-

Receptor Expression:

-

Prepare complementary RNA (cRNA) for the desired GABA receptor subunits (e.g., ρ₁, or combinations like α₁, β₂, γ₂) via in vitro transcription from cDNA templates.

-

Using a nanoinjector, inject a precise amount (e.g., 50 nL) of the cRNA solution into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-7 days in a suitable medium (e.g., Barth's solution) to allow for protein translation, assembly, and insertion into the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with a high-molarity salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

-

Using a TEVC amplifier, clamp the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Establish a baseline current in the recording solution.

-

Apply (R)-GABOB at various concentrations to the oocyte by switching the perfusion solution. The binding of the agonist to the expressed GABA receptors will open Cl⁻ channels, resulting in an inward current at the holding potential.

-

Record the peak current response for each concentration. Wash the oocyte with the control solution between applications until the current returns to baseline.

-

-

Data Analysis:

-

Normalize the current response at each concentration to the maximum response elicited by a saturating concentration of the agonist.

-

Plot the normalized response against the log concentration of (R)-GABOB.

-

Fit the data to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

-

Conclusion

The central nervous system mechanism of action of (R)-GABOB is characterized by its broad-spectrum agonism at GABA receptors, with notable enantioselectivity. As a GABA analogue, it directly contributes to inhibitory neurotransmission. Its primary impact is driven by potent agonism at metabotropic GABA_B receptors and ionotropic GABA_A-ρ receptors.

Activation of GABA_B receptors by (R)-GABOB initiates G-protein mediated signaling that results in slow, prolonged neuronal inhibition through both postsynaptic hyperpolarization and presynaptic reduction of neurotransmitter release. Concurrently, its action at GABA_A and particularly GABA_A-ρ receptors provides a rapid, direct inhibitory mechanism via Cl⁻ influx. The molecular basis for its enhanced potency at GABA_A-ρ receptors has been traced to a specific hydrogen bond interaction, underscoring the structural precision of its pharmacological activity. This dual mechanism, engaging both fast ionotropic and slow metabotropic inhibitory pathways, underpins the therapeutic potential of (R)-GABOB as an anticonvulsant and neuromodulatory agent.

References

-

Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. [Link]

-

Signaling pathway downstream of GABAA receptor in the growth cone. PubMed. [Link]

-

A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Scilit. [Link]

-

Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. PubMed Central. [Link]

-

Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. PubMed Central. [Link]

-

Characterization of GABA Receptors. PubMed Central. [Link]

- GABA p Agonists. The Tin Man.

-

GABA analogue. Wikipedia. [Link]

-

Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers Media S.A.. [Link]

-

GABA Receptor Signaling. GeneGlobe. [Link]

-

Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease. MDPI. [Link]

-

Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. [Link]

-

An efficient synthesis of (R)-GABOB and of (±). ResearchGate. [Link]

-

A Journey toward the Syntheses of γ-Amino-β-hydroxybutyric Acid (GABOB) and Carnitine. Organic Process Research & Development. [Link]

-

γ-Aminobutyric acid (GABA) signalling in plants. PubMed Central. [Link]

-

Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. National Institutes of Health. [Link]

-

(PDF) Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABA C ρ 1 Receptors. ResearchGate. [Link]

-

GABA Receptor. National Center for Biotechnology Information. [Link]

-

The GABAB Receptor—Structure, Ligand Binding and Drug Development. PubMed Central. [Link]

-

Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. PubMed. [Link]

-

Mechanisms of Action of Central nervous system CNS Acting Drugs. YouTube. [Link]

-

Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology. [Link]

-

GABA Receptor Physiology and Pharmacology. Basic Neurochemistry. [Link]

-

Response kinetics and pharmacological properties of heteromeric receptors formed by coassembly of GABA rho- and gamma 2-subunits. PubMed Central. [Link]

-

GABAA-rho receptor. Wikipedia. [Link]

-

GABAA receptor. Wikipedia. [Link]

-

The role and the mechanism of gamma-aminobutyric acid during central nervous system development. PubMed. [Link]

-

Gamma-aminobutyric acid analogs. Drugs.com. [Link]

-

Electrophysiologic Study Interpretation. National Center for Biotechnology Information. [Link]

-

Electrophysiological (EP) study. British Heart Foundation. [Link]

-

Electrophysiological findings in HFpEF patients presenting for AF ablation. PubMed Central. [Link]

-

Electrophysiology (EP) Study: What It Is, What It's Used For. Cleveland Clinic. [Link]

-

Electrophysiological significance of the interatrial conduction including cavo-tricuspid isthmus during atrial fibrillation. PubMed. [Link]

Sources

- 1. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. GABA p Agonists [thetinman.org]

- 5. researchgate.net [researchgate.net]

- 6. GABAA-rho receptor - Wikipedia [en.wikipedia.org]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

An In-Depth Technical Guide to the Biological Activity of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Introduction

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride, a beta-amino acid derivative commonly known as (R)-GABOB, is a compound of significant interest in the fields of neuroscience and pharmaceutical development.[1] Its structural similarity to the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA), positions it as a key molecule for modulating GABAergic neurotransmission.[2][3] This guide provides a comprehensive overview of the biological activities of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride, detailing its mechanism of action, methodologies for its study, and its therapeutic potential. The focus is on providing researchers, scientists, and drug development professionals with a foundational understanding of this compound's role as a modulator of GABA receptors.[1][3]

Physicochemical Properties

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride typically presents as a white crystalline powder that is soluble in water, a characteristic owing to its polar functional groups.[1] Its stereochemistry is critical to its biological function.[1]

| Property | Value | Source |

| Molecular Formula | C4H10ClNO3 | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| CAS Number | 1245645-62-8 | [1] |

| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid | [4] |

| Synonyms | (R)-GABOB, L-beta-Homoserine | [4] |

Mechanism of Action: A Modulator of the GABAergic System

The primary biological activity of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride stems from its interaction with GABA receptors, which are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[5][6] (R)-GABOB has been shown to be a modulator of these receptors, exhibiting a complex pharmacological profile.[7]

It binds to both GABA-A and GABA-B receptors with IC50 values of 1 µM and 0.35 µM, respectively.[7] Furthermore, it acts as an agonist at GABA-C receptors, inducing currents in Xenopus oocytes expressing the human receptor with an EC50 of 19 µM.[7] The enantioselectivity of GABOB is noteworthy; the (R)-enantiomer shows a higher affinity for GABA-B receptors, while the (S)-enantiomer is more potent at GABA-A receptors.[8]

GABA-B Receptor Activation Pathway

Activation of the G-protein coupled GABA-B receptor by an agonist like (R)-GABOB initiates a signaling cascade that leads to neuronal inhibition.[2] This process involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels.[5] Presynaptically, it inhibits calcium influx, thereby reducing the release of excitatory neurotransmitters.[2] Postsynaptically, it activates potassium channels, leading to hyperpolarization and a decrease in neuronal excitability.[2]

In Vitro Assessment of Biological Activity

To elucidate the specific interactions of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride with GABA receptors, a variety of in vitro assays are employed. These assays are crucial for determining binding affinity, functional agonism or antagonism, and the downstream cellular effects of the compound.

Radioligand Binding Assay for GABA-B Receptors

This assay quantifies the affinity of (R)-GABOB for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

-

Membrane Preparation:

-

Binding Assay:

-

In assay tubes, combine the prepared brain membranes with a known concentration of a GABA-B selective radioligand, such as -Baclofen.[9]

-

Add varying concentrations of unlabeled (R)-3-Amino-4-hydroxybutanoic acid hydrochloride to compete for binding.

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled GABA-B agonist (e.g., GABA).

-

Incubate the mixture at a controlled temperature.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of (R)-GABOB.

-

Determine the IC50 value (the concentration of (R)-GABOB that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Functional [35S]GTPγS Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Experimental Protocol:

-

Membrane Preparation:

-

Use membranes from cells expressing GABA-B receptors (e.g., CHO-K1 cells) or from brain tissue, prepared similarly to the binding assay.[10]

-

-

Assay Reaction:

-

Incubate the membranes with a specific concentration of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride.

-

Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to the mixture.[10] Upon receptor activation, the Gα subunit of the G-protein exchanges GDP for GTP (or [35S]GTPγS).[10]

-

Include a basal control (no agonist) and a positive control (a known GABA-B agonist like GABA).

-

-

Measurement:

-

After incubation, separate the bound [35S]GTPγS from the unbound via filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

The amount of [35S]GTPγS binding is directly proportional to the level of G-protein activation.

-

Plot the [35S]GTPγS binding against the concentration of (R)-GABOB to generate a dose-response curve and determine the EC50 value and the maximum effect (Emax).

-

Therapeutic Potential and Clinical Landscape

The biological activities of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride suggest its therapeutic potential for a range of neurological and psychiatric conditions characterized by an imbalance in neuronal excitation and inhibition. [2]Its ability to enhance GABAergic inhibition makes it a candidate for the treatment of:

-

Epilepsy: Due to its demonstrated anticonvulsant properties. [7]* Anxiety Disorders: By dampening excessive neuronal activity in brain regions associated with fear and anxiety. [2]* Spasticity: Similar to the well-known GABA-B agonist baclofen, it may have muscle relaxant effects. [2][11] Despite this potential, the clinical development of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride appears to be limited. A search for registered clinical trials specifically investigating this compound did not yield extensive results, indicating that its therapeutic application remains largely in the preclinical or early research stages. Further investigation through well-designed clinical trials is necessary to establish its safety and efficacy in humans. [12][13][14]

Synthesis Overview

The availability of enantiomerically pure (R)-3-Amino-4-hydroxybutanoic acid hydrochloride is crucial for research. Several synthetic routes have been developed, often starting from chiral precursors. [15][16]One common approach involves the use of commercially available starting materials like L-threonine or D- and L-arabinose, employing protecting group chemistry and stereoselective reactions to achieve the desired (R) configuration. [1][15]Other methods have utilized precursors such as malic acid and ascorbic acid. [17]

Conclusion

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride is a potent modulator of the GABAergic system with a clear mechanism of action centered on its agonist activity at GABA receptors, particularly the GABA-B subtype. Its ability to produce inhibitory effects in the central nervous system has been demonstrated in both in vitro and in vivo studies, highlighting its potential as a therapeutic agent for neurological disorders such as epilepsy. While its journey to the clinic is not yet complete, (R)-GABOB remains a valuable tool for neuropharmacological research and a promising scaffold for the development of novel drugs targeting the GABAergic system.

References

- EvitaChem. (n.d.). Buy (R)-3-Amino-4-hydroxybutanoic acid hydrochloride (EVT-1491069).

-

Wikipedia. (2023). GABA receptor agonist. Retrieved from [Link]

-

Pla, A., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]

-

News-Medical. (2024). What are GABAB receptor agonists and how do they work? Retrieved from [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience. Retrieved from [Link]

-

Unknown Author. (1969). "GOBAB", an Inflammatropic Amino Acid and Its Clinical Implication. Journal of the Nihon University School of Dentistry. Retrieved from [Link]

-

Al-Feel, W., et al. (2024). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. MDPI. Retrieved from [Link]

-

Schipper, P., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica. Retrieved from [Link]

-

Bauer, U. (1984). 6-Month double-blind randomised clinical trial of Ginkgo biloba extract versus placebo in two parallel groups in patients suffering from peripheral arterial insufficiency. Arzneimittelforschung. Retrieved from [Link]

-

Wikipedia. (2023). GABAB receptor. Retrieved from [Link]

-

Righi, G., et al. (2002). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. Retrieved from [Link]

-

Unknown Author. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-hydroxybutyric acid, (+)-. Retrieved from [Link]

-

Siegel, G.J., et al. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

-

Ben-Hur, T., et al. (2007). Induction of the GABA cell phenotype: an in vitro model for studying neurodevelopmental disorders. PubMed. Retrieved from [Link]

-

Moroni, F., et al. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Gage, F. H. (2025). In Vivo Brain Organoid Model to Study Human Neuronal-glia Interactions. YouTube. Retrieved from [Link]

-

Burmakina, S., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences. Retrieved from [Link]

-

Bowery, N. G. (2012). Activation of the γ-Aminobutyric Acid Type B (GABA B ) Receptor by Agonists and Positive Allosteric Modulators. ResearchGate. Retrieved from [Link]

-

DrugBank. (n.d.). 4-Amino-3-Hydroxybutyric Acid. Retrieved from [Link]

-

Hinton, T., et al. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Amino-3-hydroxybutyric acid. Retrieved from [Link]

-

Ben-Ari, Y. (2022). The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. International Journal of Molecular Sciences. Retrieved from [Link]

-

GlaxoSmithKline. (2025). Study of Cobolimab and Dostarlimab for Children and Young Adults with Newly Diagnosed or Relapsed/Refractory Tumors. Clinicaltrials.eu. Retrieved from [Link]

-

Biobide. (n.d.). What are in-vivo models for research? Retrieved from [Link]

-

Janssen Research & Development, LLC. (2018). A Study of Efficacy and Safety of Combination Therapy With Guselkumab and Golimumab in Participants With Moderately to Severely Active Ulcerative Colitis. ClinicalTrials.gov. Retrieved from [Link]

-

Ribatti, D., & Vacca, A. (1999). Models for studying angiogenesis in vivo. The International Journal of Biological Markers. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 3 hydroxybutyric acid – Knowledge and References. Retrieved from [Link]

Sources

- 1. Buy (R)-3-Amino-4-hydroxybutanoic acid hydrochloride (EVT-1491069) | 196950-52-4 [evitachem.com]

- 2. What are GABAB receptor agonists and how do they work? [synapse.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GABAB receptor - Wikipedia [en.wikipedia.org]

- 12. 6-Month double-blind randomised clinical trial of Ginkgo biloba extract versus placebo in two parallel groups in patients suffering from peripheral arterial insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous Presence of (R)-γ-Amino-β-hydroxybutyric Acid (GABOB) in Mammalian Brains

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-γ-Amino-β-hydroxybutyric acid, or (R)-GABOB, is an endogenous molecule structurally similar to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Found within the mammalian central nervous system (CNS), (R)-GABOB is implicated in neuromodulatory and anticonvulsant activities.[2] This technical guide provides a comprehensive overview of the current understanding of (R)-GABOB, focusing on its biosynthesis, physiological roles, and the analytical methodologies required for its accurate detection and quantification in brain tissue. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights for researchers in neuroscience and drug development.

Introduction: The Significance of (R)-GABOB

While GABA is the chief inhibitory compound in the mature vertebrate CNS, its hydroxylated analog, GABOB, presents a unique pharmacological profile.[3] GABOB exists as two stereoisomers, (R)- and (S)-GABOB. The endogenous presence and specific biological activity are primarily attributed to the (R)-enantiomer. This molecule's ability to cross the blood-brain barrier more readily than GABA has made it a subject of interest for therapeutic applications.[4] Understanding its natural lifecycle—from synthesis to receptor interaction—is critical for elucidating its role in neural signaling and its potential as a therapeutic target.

Biosynthesis and Metabolism of (R)-GABOB

The endogenous synthesis of (R)-GABOB in the mammalian brain is understood to occur via two primary metabolic pathways.[2] The precise flux and contribution of each pathway may vary depending on brain region and physiological state.

Pathway 1: Hydroxylation of GABA The most direct route involves the hydroxylation of GABA at the beta-position (C3). This conversion is a critical step, introducing a chiral center and fundamentally altering the molecule's interaction with downstream targets.

Pathway 2: Metabolism from Putrescine An alternative pathway begins with the hydroxylation of putrescine to 2-hydroxyputrescine. This intermediate then undergoes oxidative N-dealkylation to yield GABOB.[2] This pathway links GABOB synthesis to polyamine metabolism, a crucial cellular process.[5]

Metabolic inactivation of GABOB is carried out by two distinct oxidoreductases: GHB dehydrogenase and hydroxyacid-ketoacid dehydrogenase.[6]

Diagram: Putative Biosynthetic Pathways of (R)-GABOB

The following diagram illustrates the key metabolic routes leading to the formation of (R)-GABOB in the mammalian brain.

Sources

- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA receptor - Wikipedia [en.wikipedia.org]

- 4. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of gamma-hydroxybutyric acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride as a GABA Analogue: An In-depth Technical Guide

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The modulation of GABAergic neurotransmission is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, the development of GABA analogues, molecules that mimic or modulate the action of GABA, has been a significant focus of pharmaceutical research.

This technical guide provides a comprehensive overview of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride, a chiral analogue of GABA. Also known as (R)-γ-amino-β-hydroxybutyric acid or (R)-GABOB, this compound presents a unique pharmacological profile due to the introduction of a hydroxyl group at the β-position, creating a stereocenter. This guide will delve into its stereoselective synthesis, detailed mechanism of action at GABA receptors, pharmacological properties, and its preclinical and clinical landscape, offering a valuable resource for researchers, scientists, and drug development professionals in the neurosciences.

Chemical Properties and Stereochemistry

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-Amino-4-hydroxybutanoic acid. The presence of a chiral center at the C3 position is of paramount importance, as the biological activity of GABOB is stereoselective. The (R)-enantiomer is notably more potent as an anticonvulsant compared to its (S)-counterpart.[1]

| Property | Value |

| Chemical Formula | C₄H₁₀ClNO₃ |

| Molecular Weight | 155.58 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pKa | (Predicted) ~4.0 (carboxyl), ~9.8 (amino) |

| CAS Number | 196950-52-4 |

Synthesis and Characterization

The enantioselective synthesis of (R)-3-Amino-4-hydroxybutanoic acid is crucial for its pharmacological investigation. Several synthetic strategies have been developed, often employing chiral starting materials or asymmetric synthesis techniques to achieve high enantiomeric purity.[2] A common and efficient method involves the use of commercially available chiral precursors, such as ethyl (R)-4-chloro-3-hydroxybutanoate.

Detailed Experimental Protocol: Synthesis from Ethyl (R)-4-chloro-3-hydroxybutanoate

This protocol outlines a reliable method for the synthesis of (R)-3-Amino-4-hydroxybutanoic acid, which can then be converted to its hydrochloride salt.

Step 1: Azidation of Ethyl (R)-4-chloro-3-hydroxybutanoate

-

To a solution of ethyl (R)-4-chloro-3-hydroxybutanoate (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 80-90°C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (R)-4-azido-3-hydroxybutanoate.

Step 2: Hydrogenation of the Azide

-

Dissolve the ethyl (R)-4-azido-3-hydroxybutanoate (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain ethyl (R)-4-amino-3-hydroxybutanoate.

Step 3: Hydrolysis of the Ester

-

To the crude ethyl (R)-4-amino-3-hydroxybutanoate, add 6M hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

-

The crude product can be purified by ion-exchange chromatography to yield (R)-3-Amino-4-hydroxybutanoic acid.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified (R)-3-Amino-4-hydroxybutanoic acid in a minimal amount of water.

-

Add a stoichiometric amount of hydrochloric acid.

-

Concentrate the solution under reduced pressure until a solid precipitate forms.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure (R)-3-Amino-4-hydroxybutanoic acid hydrochloride.

Caption: Synthetic workflow for (R)-3-Amino-4-hydroxybutanoic acid hydrochloride.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.

-

Melting Point and Elemental Analysis: To further confirm purity and composition.

Mechanism of Action at GABA Receptors

(R)-3-Amino-4-hydroxybutanoic acid exerts its effects by interacting with GABA receptors. Unlike some GABA analogues that primarily act on GABA metabolizing enzymes or transporters, GABOB is a direct agonist at GABA receptors.[3] Its action is stereoselective, with the (R)- and (S)-enantiomers displaying different affinities and potencies at the various GABA receptor subtypes.[1][4]

-

GABA_A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. The (S)-enantiomer of GABOB is more potent at GABA_A receptors than the (R)-enantiomer.[4]

-

GABA_B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. The (R)-enantiomer of GABOB is a more potent agonist at GABA_B receptors compared to the (S)-enantiomer.[4]

-

GABA_C (GABA_ρ) Receptors: These are also ligand-gated ion channels, primarily found in the retina. The (R)-enantiomer of GABOB is a more potent agonist at GABA_ρ receptors than the (S)-enantiomer.[4]

The anticonvulsant effects of (R)-GABOB are thought to be primarily mediated through its agonist activity at GABA_B and possibly GABA_C receptors, leading to a reduction in neuronal excitability.

Caption: GABAergic signaling and the action of (R)-GABOB.

Pharmacological Profile

The pharmacological profile of (R)-3-Amino-4-hydroxybutanoic acid is characterized by its stereoselective interaction with GABA receptors.

Pharmacodynamics

The following table summarizes the reported binding affinities and functional potencies of the enantiomers of GABOB at different GABA receptor subtypes.

| Receptor Subtype | Ligand | Activity | Potency |

| GABA_A | (R)-GABOB | Agonist | IC₅₀ = 1 µM[3] |

| (S)-GABOB | Agonist | More potent than (R)-GABOB[4] | |

| GABA_B | (R)-GABOB | Agonist | IC₅₀ = 0.35 µM[3] |

| (S)-GABOB | Partial Agonist | Less potent than (R)-GABOB[1] | |

| GABA_C (ρ1) | (R)-GABOB | Full Agonist | EC₅₀ = 19 µM[3] |

| (S)-GABOB | Full Agonist | Less potent than (R)-GABOB[4] |

Pharmacokinetics

Detailed pharmacokinetic data specifically for (R)-3-Amino-4-hydroxybutanoic acid hydrochloride in humans is limited. However, studies on GABA and its analogues provide some insights. Generally, the addition of a hydroxyl group can increase the polarity of a molecule, which may affect its ability to cross the blood-brain barrier. Despite this, (R)-GABOB has demonstrated central nervous system activity, suggesting it does penetrate the brain to a pharmacologically relevant extent. Studies in healthy volunteers on GABA itself have shown rapid absorption with a half-life of about 5 hours.[5] Further studies are required to fully characterize the ADME profile of (R)-GABOB.

Comparative Analysis with Other GABA Analogues

| Feature | (R)-3-Amino-4-hydroxybutanoic acid | Pregabalin | Gabapentin |

| Primary Mechanism | Direct GABA receptor agonist | Binds to α2δ subunit of voltage-gated calcium channels | Binds to α2δ subunit of voltage-gated calcium channels |

| GABA Receptor Binding | Yes (GABA_A, GABA_B, GABA_C) | No | No |

| Bioavailability | Not well established | >90%[6] | 33-60% (saturable absorption)[6] |

| Protein Binding | Not well established | Negligible[6] | <3% |

| Metabolism | Not well established | Negligible[6] | Not metabolized |

| Primary Indication | Epilepsy (in some countries) | Neuropathic pain, fibromyalgia, epilepsy | Neuropathic pain, epilepsy |

Preclinical and Clinical Landscape

Preclinical Evidence

Preclinical studies have primarily focused on the anticonvulsant properties of GABOB. In various animal models of epilepsy, GABOB has been shown to reduce seizure activity.[7] For instance, in a cat model of penicillin-induced epilepsy, both topical application and parenteral injection of GABOB demonstrated a decrease in epileptiform discharges.[7] Chronic administration in these models also led to a significant reduction in epileptic bursts.[7] The (R)-enantiomer has been shown to be more effective than the (S)-enantiomer in suppressing induced seizures.[1]

Clinical Applications and Studies

GABOB is used as an antiepileptic drug in some countries.[8] Clinical studies have evaluated its efficacy as both monotherapy and adjunctive therapy for various seizure types. In a study of adult patients with severe focal epilepsy refractory to other treatments, the addition of GABOB (250 mg twice daily) resulted in a 50% reduction in total seizure frequency in 25% of the patients, with no serious adverse effects reported.[9] Another study involving 150 epileptic patients reported that GABOB was most effective for convulsive-type seizures, particularly in children, with an optimal daily dose of 0.5-1.0 g for children and 1.0-1.5 g for adults.[8] While these studies suggest a therapeutic potential for GABOB in epilepsy, larger, well-controlled clinical trials are needed to fully establish its efficacy and safety profile in comparison to modern antiepileptic drugs.

Conclusion

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride is a fascinating GABA analogue with a distinct stereoselective mechanism of action. Its direct agonist activity at GABA receptors, particularly the (R)-enantiomer's preference for GABA_B and GABA_C receptors, sets it apart from other GABAergic drugs like pregabalin and gabapentin. The available synthetic routes allow for the production of the enantiomerically pure compound, which is essential for its therapeutic application. While preclinical and early clinical data support its use as an anticonvulsant, further research is warranted to fully elucidate its pharmacokinetic profile and to conduct large-scale clinical trials to confirm its place in the modern treatment landscape for epilepsy and potentially other neurological disorders. This guide provides a solid foundation for researchers and clinicians interested in exploring the potential of this unique GABAergic compound.

References

-

García-Flores, E., & Farías, R. (1997). gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy. Stereotactic and Functional Neurosurgery, 69(1-4 Pt 2), 243–246. [Link]

- (Reference from a non-English source, details may be limited) GABOB (γ-AMINO-β-HYDROXYBUTYRIC ACID) TREATMENT IN EPILEPSY. (1960).

-

Chemello, R., Giaretta, D., Pellegrini, A., & Testa, G. (1980). [Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity]. Rivista di Neurologia, 50(4), 253–268. [Link]

-

Li, Y., et al. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 6, 248. [Link]

-

(General information on Gabapentin vs. Pregabalin). [Link]

-

(General information on Gabapentin vs. Pregabalin). [Link]

-

Sahin, E., et al. (2007). An efficient synthesis of (R)-GABOB and of (±)-GABOB. Organic Preparations and Procedures International, 39(5), 507-512. [Link]

-

(General comparison of Gabapentin and Pregabalin). [Link]

-

Ren, H., et al. (2010). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry, 21(1), 115-118. [Link]

-

Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate With Recombinant Escherichia Coli Cells Expressing (S)-specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. [Link]

-

(Pharmacokinetics of GABA). [Link]

-

Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669. [Link]

-

(Comparative analysis of pregabalin and gabapentin). [Link]

-

(Review of GABA-targeting therapies). [Link]

-

Bock, K., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 341-344. [Link]

-

Fronza, G., et al. (2002). Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. ARKIVOC, 2002(11), 45-53. [Link]

-

(General information on asymmetric synthesis). [Link]

-

(Review of GABA-targeting therapies). [Link]

-

(Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate). [Link]

-

(Review of GABA-targeting therapies). [Link]

-

Hinton, T., Chebib, M., & Johnston, G. A. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & medicinal chemistry letters, 18(1), 402–404. [Link]

-

Seebach, D., & Züger, M. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses, 63, 1. [Link]

-

Chebib, M., et al. (2009). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 1(1), 59-67. [Link]

-

(Review on asymmetric synthesis using amino acids). [Link]

-

(Asymmetric bioreduction of ethyl 4-chloroacetoacetate). [Link]

-

(Review on asymmetric synthesis using amino acids). [Link]

-

(General organic synthesis procedures). [Link]

-

(Preclinical efficacy of CBD in seizure models). [Link]

-

Baldwin, J. J., et al. (1979). Synthesis of (R)- and (S)-epichlorohydrin. The Journal of Organic Chemistry, 44(10), 1550–1552. [Link]

-

(Purification and characterization of GABA receptors). [Link]

-

(Preclinical efficacy of CBDV in seizure models). [Link]

-

(Review on preclinical animal studies for antiseizure medications). [Link]

-

Schousboe, A., et al. (1993). Purification and Characterization of an Astrocyte GABA-carrier Inducing Protein (GABA-CIP) Released From Cerebellar Granule Cells in Culture. Journal of Neuroscience Research, 35(1), 81-88. [Link]

Sources

- 1. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 6. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gamma-Amino-beta-hydroxybutyric acid as add-on therapy in adult patients with severe focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and functional groups of (R)-GABOB hydrochloride

An In-Depth Technical Guide to the Chemical Structure and Functional Groups of (R)-GABOB Hydrochloride

Executive Summary

(R)-γ-Amino-β-hydroxybutyric acid hydrochloride ((R)-GABOB HCl) is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As a pharmacologically significant molecule, it demonstrates anticonvulsant properties and has garnered interest for its potential in treating neurological disorders like epilepsy.[1][2] Unlike its parent molecule, GABA, (R)-GABOB possesses a hydroxyl group that not only introduces chirality but also appears to enhance its ability to cross the blood-brain barrier, leading to more potent central nervous system effects.[1][3] This guide provides a comprehensive technical overview of the chemical structure, functional groups, and key analytical methodologies for the characterization of (R)-GABOB hydrochloride, tailored for professionals in chemical research and drug development.

Introduction to (R)-GABOB Hydrochloride

Pharmacological Significance and Background

(R)-GABOB is an endogenous metabolite of GABA found within the mammalian central nervous system.[4] Its pharmacological activity is primarily attributed to its role as a GABA receptor agonist.[5][6] The stereochemistry of the molecule is critical; the (R)-enantiomer is a moderate-potency agonist of the GABAB receptor, while the (S)-enantiomer acts on both GABAA and GABAB receptors.[1][4] This stereoselectivity is a cornerstone of its research and therapeutic interest. The hydrochloride salt form is typically utilized in pharmaceutical preparations to improve stability and aqueous solubility.

Nomenclature and Chemical Identifiers

A clear understanding of a compound's nomenclature is fundamental for accurate research and communication. The key identifiers for (R)-GABOB and its hydrochloride salt are summarized below.

| Identifier | Value |

| IUPAC Name | (R)-4-amino-3-hydroxybutanoic acid hydrochloride |

| Common Name | (R)-GABOB hydrochloride |

| Synonyms | (R)-4-Amino-3-hydroxybutyric Acid HCl, L-γ-Amino-β-hydroxybutyric Acid HCl, R-(–)-γ-Amino-β-hydroxybutyric Acid HCl[5][7] |

| CAS Number | 7013-07-2 ((R)-GABOB free base)[5][7] |

| Chemical Formula | C₄H₁₀ClNO₃ |

| Molecular Weight | 155.58 g/mol |

Molecular Structure and Stereochemistry

The bioactivity of (R)-GABOB HCl is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups.

Core Butanoic Acid Scaffold

The molecule is built upon a four-carbon butanoic acid chain. This simple aliphatic backbone provides the framework upon which the key functional groups are positioned, defining its identity as a GABA analogue.

Analysis of Functional Groups

Three primary functional groups dictate the chemical behavior and pharmacological profile of (R)-GABOB:

-

Carboxylic Acid (-COOH): Located at the C1 position, this group is acidic and exists predominantly in its protonated form in the solid state and at low pH. It is a key site for hydrogen bonding.

-

Secondary Hydroxyl (-OH): Positioned at the C3 (or β) carbon, this alcohol group is the defining structural feature distinguishing GABOB from GABA. It introduces a chiral center and significantly influences receptor binding interactions, potentially through hydrogen bonding with receptor site residues like threonine.[4]

-

Primary Amino (-NH₂): Situated at the C4 (or γ) carbon, this basic group is the primary site of protonation.

The Role of the Hydrochloride Salt

In the hydrochloride form, the primary amino group is protonated to form an ammonium cation (-NH₃⁺), with chloride (Cl⁻) as the counter-ion. This salt formation is a standard pharmaceutical practice for several reasons:

-

Enhanced Solubility: The ionic character of the salt significantly increases the compound's solubility in aqueous media, which is crucial for formulation and bioavailability.

-

Increased Stability: Salt forms are often more crystalline and less hygroscopic than the corresponding free base, leading to improved shelf-life and handling properties.

-

Consistent Stoichiometry: It ensures a precise and reproducible molecular composition.

Stereochemistry: The Significance of the (R)-Configuration

The C3 carbon, bearing the hydroxyl group, is a stereocenter. The absolute configuration is designated as (R) according to Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is vital for its selective interaction with GABA receptors. Studies have shown that the (R) and (S) enantiomers have distinct pharmacological profiles, with (R)-GABOB showing pronounced activity as a GABAB agonist.[1] This enantioselective interaction underscores the importance of stringent stereochemical control during synthesis and purification.[2]

Caption: Chemical structure of (R)-GABOB hydrochloride with key functional groups.

Physicochemical Properties

The physicochemical properties of (R)-GABOB HCl are critical for its handling, formulation, and pharmacokinetic profile.

| Property | Value / Description | Source |

| Appearance | Crystalline solid / Solid powder | [5][7] |

| Solubility | Soluble in DMSO and aqueous buffers like PBS (pH 7.2) at 10 mg/mL. | [5][7] |

| Storage Condition | Long-term storage at -20°C is recommended for stability. | [7] |

| Hydrogen Bond Donors | 4 (hydroxyl, ammonium, carboxylic acid OH) | Calculated |

| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, hydroxyl oxygen, chloride) | Calculated |

| Rotatable Bonds | 3 | Calculated |

Spectroscopic and Chromatographic Characterization

Rationale for Method Selection

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of (R)-GABOB HCl.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the carbon-hydrogen framework, confirming connectivity and stereochemistry.

-

FT-IR Spectroscopy: Identifies the presence of key functional groups through their characteristic vibrational frequencies.

-

HPLC: Serves as the primary method for assessing purity, detecting impurities, and for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. For a small molecule like (R)-GABOB HCl, a standard ¹H NMR spectrum provides a complete fingerprint. The hydrochloride form ensures solubility in D₂O, simplifying sample preparation. We expect to see distinct signals for the diastereotopic protons on C2 and C4 due to the adjacent chiral center at C3.

-

Sample Preparation: Accurately weigh ~5-10 mg of (R)-GABOB HCl and dissolve in ~0.7 mL of deuterium oxide (D₂O).

-

Internal Standard: Add a small, known amount of a suitable internal standard (e.g., DSS or TSP) if quantitative analysis is required.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw FID data by applying a Fourier transform, followed by phase and baseline correction.

-

δ ~2.5-2.7 ppm (2H, m): Diastereotopic protons at C2, appearing as a complex multiplet due to coupling with the C3 proton.

-

δ ~3.1-3.3 ppm (2H, m): Diastereotopic protons at C4, adjacent to the ammonium group, appearing as a multiplet.

-

δ ~4.2-4.4 ppm (1H, m): Proton at the C3 chiral center, coupled to protons on C2 and C4.

Caption: Standard workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: An HPLC method must be validated to be trustworthy. This protocol is based on a published method for 4-amino-3-hydroxybutyric acid, providing a solid, authoritative foundation.[7] System suitability parameters (e.g., peak symmetry, resolution, and reproducibility) must be established before sample analysis to ensure the system is performing correctly.

-

System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. Since GABOB lacks a strong chromophore, ELSD or derivatization is preferred.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and a small percentage of methanol or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Prepare a stock solution of (R)-GABOB HCl in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and monitor the chromatogram for the main peak and any potential impurities. The retention time should be consistent across injections.

Caption: Validated workflow for HPLC purity analysis.

Conclusion

(R)-GABOB hydrochloride is a structurally simple yet pharmacologically potent GABA analogue. Its chemical identity is defined by a butanoic acid backbone featuring a primary amine, a carboxylic acid, and a chiral secondary alcohol at the β-position. The hydrochloride salt form confers advantageous physicochemical properties for pharmaceutical use. A comprehensive analytical approach employing NMR for structural confirmation and HPLC for purity assessment is essential for any research or development involving this compound. Understanding the precise interplay between its stereochemistry and functional groups is paramount to harnessing its therapeutic potential.

References

-

Sahin, E., et al. (2007). An efficient synthesis of (R)-GABOB and of (±)-GABOB. Organic Preparations and Procedures International, 39(5), 509-513. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

-

Yamamoto, I., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABA(C) ρ(1) Receptors. ACS Chemical Neuroscience, 3(11), 889-895. Retrieved from [Link]

Sources

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

(R)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide to its Therapeutic Potential as a GABAergic Modulator

Abstract

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is the biologically active stereoisomer of 4-amino-3-hydroxybutyric acid, a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] This guide provides a comprehensive technical overview of (R)-GABOB, focusing on its mechanism of action as a modulator of the GABAergic system and its resulting therapeutic potential. We will delve into its specific interactions with GABA receptor subtypes, its effects on GABA reuptake, and the preclinical evidence supporting its investigation for neurological disorders such as epilepsy.[2][3] Furthermore, this document outlines detailed methodologies for its stereoselective synthesis and protocols for its preclinical evaluation, offering a foundational resource for researchers aiming to explore this promising molecule in a drug development context.

Introduction: The Chemical and Biological Landscape of (R)-GABOB

(R)-3-Amino-4-hydroxybutanoic acid is a beta-amino acid derivative distinguished by a hydroxyl group at the beta-position relative to the carboxyl group.[1] This structural feature, along with its stereochemistry, is critical to its biological activity.[3] Unlike its parent molecule GABA, the presence of the hydroxyl group and the specific (R)-enantiomeric configuration dictates a unique pharmacological profile, allowing it to interact distinctly with multiple components of the GABAergic system.[4] Its primary therapeutic relevance stems from its ability to modulate inhibitory neurotransmission in the central nervous system, making it a molecule of significant interest for conditions characterized by neuronal hyperexcitability.[3][5]

Core Mechanism of Action: Multi-faceted Modulation of the GABAergic System

The therapeutic potential of (R)-GABOB is rooted in its ability to enhance GABAergic tone through several distinct mechanisms. It does not act as a simple GABA agonist but rather as a nuanced modulator, interacting with multiple receptor subtypes and transport systems.

Interaction with GABA Receptors

(R)-GABOB exhibits a complex binding profile across the three main classes of GABA receptors:

-

GABAA and GABAB Receptors: It demonstrates significant binding affinity for both ionotropic GABAA and metabotropic GABAB receptors.[2] Its interaction at these sites contributes to an overall increase in inhibitory signaling. The S-enantiomer, conversely, shows preferential activity at GABAA receptors, highlighting the stereochemical importance for receptor targeting.[4]

-

GABAC Receptors: (R)-GABOB acts as a full agonist at human ρ1 GABAC receptors.[4] This is a notable characteristic, as GABAC receptors have a distinct pharmacology and distribution, primarily in the retina, and are being explored as targets for various neurological conditions.

Inhibition of GABA Uptake

Beyond direct receptor interaction, (R)-GABOB also functions as an inhibitor of GABA uptake in synaptosomes.[2] By blocking the reuptake of GABA from the synaptic cleft, it effectively increases the concentration and prolongs the action of the endogenous neurotransmitter, thereby amplifying inhibitory signaling.

The multifaceted interactions of (R)-GABOB with the GABAergic system are summarized in the diagram below.

Caption: Mechanism of (R)-GABOB at the GABAergic synapse.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics for the interaction of (R)-GABOB with components of the GABAergic system, as determined in rat brain preparations and recombinant human receptors.[2]

| Target | Metric | Value (µM) | Experimental System |

| GABAA Receptor | IC50 (Binding) | 1 | Rat Brain Synaptosomes |

| GABAB Receptor | IC50 (Binding) | 0.35 | Rat Brain Synaptosomes |

| GABA Uptake | IC50 (Inhibition) | 67 | Rat Brain Synaptosomes |

| GABAC Receptor | EC50 (Agonism) | 19 | Xenopus Oocytes (human ρ1) |

Potential Therapeutic Applications

The primary therapeutic utility of (R)-GABOB is projected for neurological disorders characterized by an imbalance of excitatory and inhibitory neurotransmission.

Epilepsy and Seizure Disorders

Rationale: The foundational mechanism of most seizure activity is excessive, synchronous neuronal firing. By enhancing GABAergic inhibition through multiple pathways—receptor binding and uptake inhibition—(R)-GABOB can raise the seizure threshold and suppress epileptiform activity.

Preclinical Evidence: In a cat model of chemically-induced seizures, administration of (R)-GABOB (20 mg/animal) was shown to effectively inhibit electrical discharges in the amygdala, a brain region critically involved in seizure generation and propagation.[2] This provides direct in vivo evidence of its anticonvulsant potential.

Anxiety and Mood Disorders

Rationale: The GABAergic system plays a crucial role in regulating anxiety and mood.[5] Anxiolytic drugs, such as benzodiazepines, function by potentiating GABAA receptor activity. Given (R)-GABOB's affinity for GABAA and GABAB receptors, it is hypothesized to possess anxiolytic properties by dampening hyperactivity in neural circuits associated with fear and anxiety, such as the amygdala and prefrontal cortex.[3]

Current Status: While the mechanistic rationale is strong, dedicated preclinical studies in validated animal models of anxiety are required to confirm this application.

Methodologies: Synthesis and Characterization